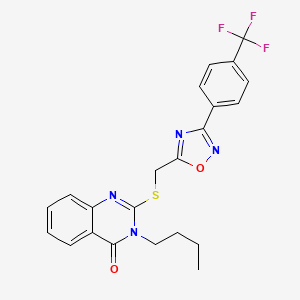

![molecular formula C12H18N2O B2709405 [4-(Phenylamino)piperidin-4-yl]methanol CAS No. 113231-29-1](/img/structure/B2709405.png)

[4-(Phenylamino)piperidin-4-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(Phenylamino)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 113231-29-1 . It has a molecular weight of 206.29 . The IUPAC name for this compound is (4-anilino-4-piperidinyl)methanol . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “[4-(Phenylamino)piperidin-4-yl]methanol”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis

The InChI code for “[4-(Phenylamino)piperidin-4-yl]methanol” is 1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

“[4-(Phenylamino)piperidin-4-yl]methanol” is a powder that is stored at room temperature . Its molecular weight is 206.29 .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Analysis : Studies have detailed the synthesis of related compounds, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, through condensation reactions. These compounds were characterized using spectroscopic techniques, and their crystal structures were investigated, revealing specific conformations and geometries around sulfur atoms and the piperidine ring (Girish et al., 2008).

Thermal and Optical Properties : Another study on the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime explored its thermal properties using thermogravimetric analysis, indicating stability in a specific temperature range. The crystal structure and intermolecular interactions were detailed, providing insights into its potential applications in materials science (Karthik et al., 2021).

Potential Applications

Antimicrobial Activities : Some studies have designed and synthesized new molecular entities of N-Substituted Pipradol Derivatives, including 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives, to explore their antimicrobial activities, comparing them with known biological standards. This indicates a potential application in developing new antimicrobial agents (Ramudu et al., 2017).

Serotonin 5-HT2A Ligands for Brain Imaging : Another area of research focused on the synthesis of phenyl-4-piperidinylmethanol derivatives as potential serotonin 5-HT2A receptor ligands for use in PET or SPECT brain imaging. These compounds were evaluated for their receptor affinity and selectivity, highlighting their potential in neurological research and diagnostic imaging (Fu et al., 2002).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is a hazardous substance . The hazard statements associated with this compound are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

(4-anilinopiperidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNRLRCRJRGFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-(2,3-dihydroxybenzylidene)-1-methylhydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2709323.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2709325.png)

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)

![N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B2709331.png)

![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)

![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile](/img/structure/B2709342.png)

![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2709344.png)